REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][CH3:5])[O-:3].[Al+3:6].[CH3:7][CH:8]([CH2:10][CH3:11])[O-:9].[CH3:12][CH:13]([CH2:15][CH3:16])[O-:14].[OH2:17].[N+]([O-])(O)=[O:19]>C(O)(CC)C>[CH3:1][CH:2]([CH2:4][CH3:5])[O-:3].[Al+3:6].[CH3:7][CH:8]([CH2:10][CH3:11])[O-:9].[CH3:12][CH:13]([CH2:15][CH3:16])[O-:14].[OH2:19].[OH2:17].[OH2:3].[OH2:3].[Al:6] |f:0.1.2.3,7.8.9.10,11.12.13.14.15|
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain an alumina slurry
|
Type
|
ADDITION
|
Details
|
was immediately added to the alumina slurry until a solids content
|
Type
|
TEMPERATURE
|
Details
|
the thus-treated alumina slurry was cooled
|
Reaction Time |
3 h |
Name
|
Aluminum sec-butoxide
|
Type
|
product
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
Alumina Hydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.[Al]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |